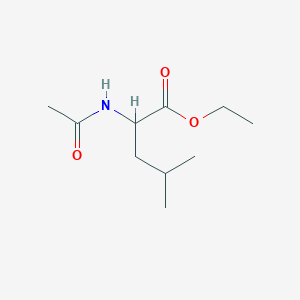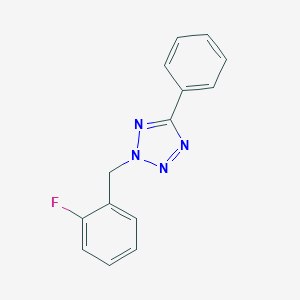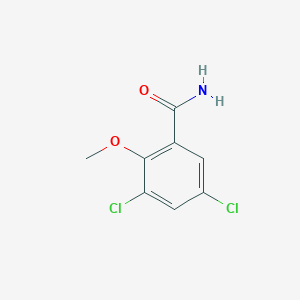![molecular formula C13H16N2O2S B223992 N-[(4-acetylphenyl)carbamothioyl]butanamide](/img/structure/B223992.png)
N-[(4-acetylphenyl)carbamothioyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-acetylphenyl)carbamothioyl]butanamide, also known as N-Acetyl-4-phenyl-1-butanamide, is a compound that is commonly used in scientific research. It is a derivative of the drug phenylbutazone, which is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. N-[(4-acetylphenyl)carbamothioyl]butanamide has been found to have a variety of applications in scientific research, including as a tool for studying the mechanisms of inflammation and pain.
Mecanismo De Acción
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]butanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It has been found to selectively inhibit COX-2, which is the isoform of the enzyme that is primarily responsible for inflammation. By inhibiting COX-2, N-[(4-acetylphenyl)carbamothioyl]butanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[(4-acetylphenyl)carbamothioyl]butanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. It has also been found to have analgesic effects, making it useful for the treatment of pain. Additionally, it has been found to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(4-acetylphenyl)carbamothioyl]butanamide in lab experiments is its selectivity for COX-2 inhibition. This allows researchers to specifically target inflammation without affecting other physiological processes. Additionally, it has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using N-[(4-acetylphenyl)carbamothioyl]butanamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of N-[(4-acetylphenyl)carbamothioyl]butanamide in scientific research. One potential direction is the development of new COX-2 inhibitors based on the structure of N-[(4-acetylphenyl)carbamothioyl]butanamide. Another potential direction is the investigation of its antioxidant properties for the treatment of oxidative stress-related disorders. Additionally, further studies could be conducted to investigate its potential applications in the treatment of other inflammatory conditions.
Métodos De Síntesis
N-[(4-acetylphenyl)carbamothioyl]butanamide can be synthesized using a variety of methods. One common method involves the reaction of phenylbutazone with acetic anhydride and thioamide. Another method involves the reaction of 4-acetylphenyl isothiocyanate with 1-butanamine. Both methods have been found to be effective in producing high yields of N-[(4-acetylphenyl)carbamothioyl]butanamide.
Aplicaciones Científicas De Investigación
N-[(4-acetylphenyl)carbamothioyl]butanamide has been used in a variety of scientific research studies. One of its primary applications is in the study of the mechanisms of inflammation and pain. It has been found to inhibit the production of prostaglandins, which are inflammatory mediators. It has also been found to have analgesic effects, making it useful for the treatment of pain.
Propiedades
Nombre del producto |
N-[(4-acetylphenyl)carbamothioyl]butanamide |
|---|---|
Fórmula molecular |
C13H16N2O2S |
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
N-[(4-acetylphenyl)carbamothioyl]butanamide |
InChI |
InChI=1S/C13H16N2O2S/c1-3-4-12(17)15-13(18)14-11-7-5-10(6-8-11)9(2)16/h5-8H,3-4H2,1-2H3,(H2,14,15,17,18) |
Clave InChI |
BJJRINWVHXTJEG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
SMILES canónico |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)



